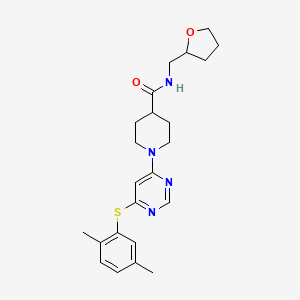
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide is a chemical compound that has shown promise in scientific research applications due to its unique structure and properties.
Wirkmechanismus
The exact mechanism of action of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as the development of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and the development of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound in a variety of research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide. One potential direction is to further investigate its mechanism of action in order to better understand how it works and how it can be optimized for use in various research applications. Additionally, more research is needed to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, future research could focus on developing new synthetic routes to produce this compound more efficiently and cost-effectively.
Synthesemethoden
The synthesis of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the reaction of 2-cyano-3,3-dimethylbutan-2-ol with 3,3-difluorocyclobutanone to form the intermediate N-(2-Cyano-3,3-dimethylbutan-2-yl)-3,3-difluorocyclobutanecarboxamide. This intermediate is then treated with acetic anhydride to yield the final product, N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O/c1-11(2,3)12(4,8-16)17-10(18)5-9-6-13(14,15)7-9/h9H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLUASTNVDFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CC1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-2-(3,3-difluorocyclobutyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[1-(2,4-Difluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)
![2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2843923.png)
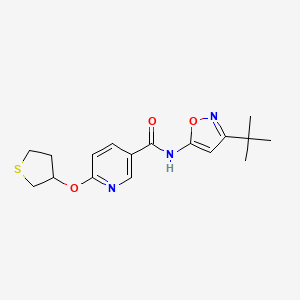

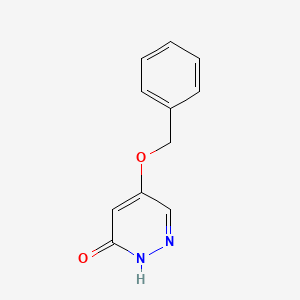
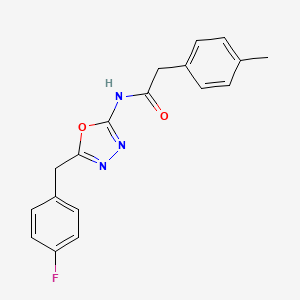
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)

![1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B2843934.png)
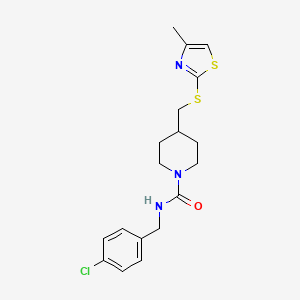
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)

